N-(5-((4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxovaleramide
Description
N-(5-((4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxovaleramide is a synthetic amide derivative characterized by a valeramide backbone modified with a 2-chlorophenyl group, a 4-(2,4-bis(1,1-dimethylpropyl)phenoxy) substituent, and a 4,4-dimethyl-3-oxo moiety. The compound is cataloged under BP 27508 (CAS: 59191-99-0) by Biopharmacule Speciality Chemicals, indicating its availability for research purposes .
Properties
CAS No. |
50771-78-3 |
|---|---|
Molecular Formula |
C33H46Cl2N2O4 |
Molecular Weight |
605.6 g/mol |
IUPAC Name |
N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-2-chloro-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C33H46Cl2N2O4/c1-10-32(6,7)21-14-17-26(23(19-21)33(8,9)11-2)41-18-12-13-27(38)36-22-15-16-24(34)25(20-22)37-30(40)28(35)29(39)31(3,4)5/h14-17,19-20,28H,10-13,18H2,1-9H3,(H,36,38)(H,37,40) |
InChI Key |
PGTKBBBKIKZMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)Cl)C(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Phenolic Alkylation
The synthesis begins with 2,4-bis(1,1-dimethylpropyl)phenol undergoing O-alkylation with 4-bromobutyronitrile:
Conditions :
Nitrile Hydrolysis
The nitrile group is hydrolyzed to carboxylic acid:
Optimization Data :
| Parameter | Value |
|---|---|
| Acid Concentration | 40% H₂SO₄ |
| Reaction Time | 6–8 hours |
| Temperature | 110–120°C |
| Yield | 85–88% |
Intermediate 2: Synthesis of 5-Amino-2-chloro-N-(2-chloro-4,4-dimethyl-3-oxovaleryl)aniline
Chlorination of Aniline Derivative
2-Chloro-5-nitroaniline undergoes diazotization followed by Sandmeyer reaction:
Critical Parameters :
-
Diazotization Temperature: 0–5°C
-
Chlorinating Agent: Cuprous chloride (1.5 eq)
-
Yield: 72–75%
Reduction and Acylation
The nitro group is reduced to amine, followed by acylation with 2-chloro-4,4-dimethyl-3-oxovaleryl chloride:
Reaction Table :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Nitro Reduction | H₂ (1 atm), Pd/C (5%) | Ethanol | 25°C | 89% |
| Acylation | Et₃N (2 eq) | Dichloromethane | 0°C → 25°C | 83% |
Final Coupling Reaction
The intermediates are coupled via carbodiimide-mediated amide bond formation:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Coupling Agent | EDC·HCl (1.5 eq) |
| Additive | HOBt (1.5 eq) |
| Solvent | Anhydrous DMF |
| Reaction Time | 12–14 hours |
| Temperature | 25°C |
| Yield | 68–71% |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography:
-
Eluent : Hexane/Ethyl Acetate (3:1 → 1:1 gradient)
-
Purity : >98% (HPLC analysis)
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 18H), 1.52 (s, 6H), 2.45–2.67 (m, 4H), 6.82–7.24 (m, 3H aromatic)
Scale-Up Considerations
Industrial production employs continuous flow reactors to enhance efficiency:
| Process Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 200 L |
| Cycle Time | 14 hours | 8 hours |
| Annual Capacity | N/A | 1.2 metric tons |
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxovaleramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxovaleramide exhibit promising anticancer properties. The structural features of this compound may enable it to interact with specific molecular targets involved in tumor growth and proliferation. Preliminary studies have shown that derivatives can inhibit cancer cell lines effectively, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This application is particularly relevant in the context of chronic inflammatory conditions such as arthritis and inflammatory bowel disease.
Agricultural Science Applications
Pesticidal Properties
The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Its phenoxy group is known for enhancing herbicidal activity by interfering with plant growth regulators . Field trials may be necessary to evaluate its efficacy and environmental impact comprehensively.
Material Science Applications
Polymer Synthesis
The compound can be utilized in synthesizing advanced polymers due to its unique functional groups. These polymers could exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and composites . Research into the polymerization processes involving this compound is ongoing.
Case Studies
Mechanism of Action
The mechanism of action of N-(5-((4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxovaleramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(5-((4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxovaleramide can be contextualized by comparing it to three related compounds:
N-(5-Amino-2-chlorophenyl)-4,4-dimethyl-3-oxovaleramide (BP 27509, CAS: 52460-10-1)
- Structural Differences: Lacks the 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)butanoyl group and the 2-chloro substituent on the valeramide backbone.
- Functional Implications : The absence of bulky tert-amyl (1,1-dimethylpropyl) groups reduces steric hindrance, likely enhancing solubility in polar solvents. This simpler structure may improve bioavailability but reduce target specificity compared to the target compound .
N-(5-((4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-1-imidazolidinacetamide (CAS: 55697-63-7)
- Structural Differences: Incorporates an imidazolidinone ring with a phenylmethyl substituent and an additional 2,2-dimethyl-1-oxopropyl group.
- However, the increased molecular weight (759.38 g/mol vs. ~600 g/mol for the target compound) may reduce membrane permeability .
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (PF 43(1), 2017)
- Structural Differences : Features a peptide-like backbone with stereochemical complexity and a tetrahydro-pyrimidinyl group.
- Functional Implications: The polar hydroxy and amide groups enhance water solubility, while the stereocenters may confer selectivity in chiral environments. However, the lack of bulky alkylphenoxy groups limits lipophilicity compared to the target compound .
Comparative Data Table
Research Findings and Implications
- Lipophilicity and Solubility: The tert-amylphenoxy group in the target compound significantly increases logP (predicted >5), suggesting high membrane permeability but poor aqueous solubility. This contrasts with BP 27509, which lacks this group and may exhibit better solubility .
- Synthetic Accessibility : The target compound’s complex synthesis (evidenced by its catalog status) contrasts with the peptide-like compound in , which requires stereochemical control, increasing production costs .
- Market Relevance : The commercial availability of the compound through multiple manufacturers (ChemDiv, TimTec, etc.) highlights its industrial demand, whereas the target compound remains a niche research chemical .
Biological Activity
N-(5-((4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxovaleramide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 571.19 g/mol. Its structure includes multiple functional groups that contribute to its biological activity. The presence of chlorinated phenyl groups and a bis(dimethylpropyl)phenoxy moiety suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may interact with G protein-coupled receptors (GPCRs), influencing pathways related to inflammation and immune response. For instance, agonists of sphingosine-1-phosphate (S1P) receptors have been shown to modulate lymphocyte trafficking and vascular permeability, which could be relevant for this compound's pharmacological profile .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to the compound . For example, compounds with similar structural motifs demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The electron-withdrawing groups in these compounds were found to enhance their efficacy compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are supported by its ability to modulate immune cell functions. The interaction with specific GPCRs can lead to immunosuppressive outcomes, which are beneficial in conditions characterized by excessive inflammation .
Case Studies
Several case studies have documented the effects of related compounds in vivo:
- Experimental Autoimmune Encephalitis (EAE) : In a rat model of EAE, similar compounds showed promising results in reducing symptoms and modulating immune responses. This suggests potential applicability in treating autoimmune diseases .
- In Vitro Studies : Laboratory studies have demonstrated that derivatives exhibit cytotoxic effects on cancer cell lines, indicating possible antitumor activity. The structure-activity relationship (SAR) studies reveal that modifications to the phenoxy groups can significantly alter biological potency .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 571.19 g/mol |
| Antibacterial Activity | Effective against S. aureus, P. aeruginosa |
| Anti-inflammatory Potential | Modulates immune response via GPCRs |
| Case Study Reference | EAE rat model showing symptom reduction |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(5-((4-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-2-chloro-4,4-dimethyl-3-oxovaleramide, and what critical parameters influence yield?
- Methodology : Multi-step organic synthesis involving amide coupling and phenoxy group introduction. Key parameters include:
- Temperature control : Reactions often require inert atmospheres (e.g., nitrogen) and precise temperature ranges (e.g., 0–5°C for sensitive intermediates) to avoid side reactions .
- Solvent selection : Polar aprotic solvents like acetonitrile or DMF are preferred for solubility and reaction efficiency .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical to isolate high-purity intermediates .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Primary techniques :
- NMR spectroscopy : H and C NMR confirm regiochemistry and functional group integrity, particularly for distinguishing phenoxy and amide linkages .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, essential for verifying halogen (Cl) presence .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. How should researchers address stability challenges during storage and handling?
- Best practices :
- Storage : Store at –20°C in amber vials under argon to prevent hydrolysis of the amide bond or oxidation of the phenoxy group .
- Handling : Conduct reactions in anhydrous conditions, and use molecular sieves or drying agents (e.g., MgSO) for moisture-sensitive steps .
Advanced Research Questions
Q. What strategies can resolve contradictory spectroscopic data (e.g., unexpected peaks in NMR)?
- Troubleshooting steps :
- Variable temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting by analyzing spectra at temperatures ranging from –40°C to 60°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations, particularly for crowded aromatic regions .
- Isotopic labeling : Use deuterated analogs to confirm assignments of labile protons (e.g., NH in amide groups) .
Q. How can computational modeling optimize reaction pathways for this compound’s derivatives?
- Approach :
- DFT calculations : Predict thermodynamic stability of intermediates and transition states, focusing on steric hindrance from tert-butyl groups .
- AI-driven tools : Platforms like COMSOL Multiphysics integrate reaction kinetics data to simulate solvent effects and predict optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. What experimental designs are recommended to study the compound’s reactivity in biological systems?
- In vitro protocols :
- Fluorescence quenching assays : Use spectrofluorometry to monitor interactions with biomolecules (e.g., serum albumin), leveraging the compound’s intrinsic fluorescence or tagged probes .
- Kinetic analysis : Track hydrolysis rates of the amide bond under physiological pH (7.4) using UV-Vis spectroscopy, with pseudo-first-order approximations to derive rate constants .
Q. How can researchers address discrepancies between theoretical and observed mass spectrometry fragmentation patterns?
- Resolution steps :
- MS/MS fragmentation : Compare experimental tandem MS data with in silico tools (e.g., Mass Frontier) to identify unexpected cleavage pathways (e.g., Cl loss or rearrangement) .
- Isotopic dilution : Spiking with stable isotopes (e.g., C-labeled analogs) distinguishes background noise from true fragments .
Methodological Notes
- Synthetic optimization : Evidence suggests that tert-butyl groups in the phenoxy moiety introduce steric hindrance, requiring longer reaction times (24–48 hrs) for complete conversion .
- Data validation : Cross-reference analytical results with synthetic intermediates (e.g., BP 27508 in ) to confirm structural consistency .
- Ethical compliance : Follow hazard analysis protocols (e.g., OSHA guidelines) for handling chlorinated intermediates and toxic reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
